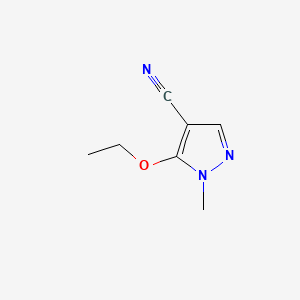![molecular formula C12H18ClNO3 B13465880 2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride](/img/structure/B13465880.png)
2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride typically involves the reaction of 2-(propan-2-yloxy)benzaldehyde with glycine in the presence of a suitable catalyst . The reaction proceeds through a series of steps, including condensation, reduction, and hydrolysis, to yield the desired product. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality and high yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The isopropoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride include:
Phenylalanine: An essential amino acid with a similar core structure but lacking the isopropoxy group.
2-Amino-3-phenylpropanoic acid: A compound with a similar structure but without the isopropoxy group.
3-Amino-2-hydroxy-3-phenylpropanoic acid: A compound with a hydroxyl group instead of the isopropoxy group.
Uniqueness
The uniqueness of this compound lies in the presence of the isopropoxy group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H18ClNO3 |
|---|---|
Peso molecular |
259.73 g/mol |
Nombre IUPAC |
2-amino-3-(2-propan-2-yloxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-8(2)16-11-6-4-3-5-9(11)7-10(13)12(14)15;/h3-6,8,10H,7,13H2,1-2H3,(H,14,15);1H |
Clave InChI |
HUKYCPUEWZBBPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC=C1CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9,9-Difluorospiro[5.5]undecan-3-one](/img/structure/B13465821.png)
![3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13465823.png)
![2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13465826.png)


![1-[1-(1,2,4-Oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13465841.png)

![1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13465869.png)


![3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one](/img/structure/B13465893.png)
